

Application Notes and Protocols for the Quantification of Avacopan in Plasma

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **avacopan** in plasma, a critical aspect of therapeutic drug monitoring and pharmacokinetic studies. The primary method detailed is a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay, which offers high sensitivity and selectivity. Additionally, an alternative High-Performance Liquid Chromatography (HPLC) method is presented for broader analytical applications.

Introduction

Avacopan is an orally administered selective C5a receptor antagonist. It is used in the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[1][2] Monitoring plasma concentrations of **avacopan** is crucial for optimizing therapeutic outcomes, managing drug interactions (particularly with CYP3A4 inhibitors and inducers), and understanding its pharmacokinetic profile in diverse patient populations.[3][4] The following protocols provide validated methods for the accurate and precise quantification of **avacopan** in human plasma.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



This is the gold-standard method for quantifying **avacopan** in plasma due to its high sensitivity, specificity, and robustness.[1][3]

Quantitative Data Summary

Parameter	Result
Linearity Range	10-800 ng/mL
Within-Run Relative Standard Deviation	< 10.2%
Between-Run Relative Standard Deviation	< 10.2%
Within-Run Relative Error	2.4% to 14.4%
Between-Run Relative Error	2.4% to 14.4%
IS-Normalized Matrix Effect	2.2% to 5.1%
IS-Normalized Extraction Recovery	104.3% to 109.7%
Lower Limit of Quantification (LLOQ)	10 ng/mL

Experimental Protocol

- 1. Sample Preparation (Protein Precipitation)
- To a 1.5 mL microcentrifuge tube, add 50 μ L of human plasma sample, 10 μ L of internal standard working solution ([2H4]-avacopan), and 150 μ L of acetonitrile.
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.
- 2. Liquid Chromatography
- LC System: A validated high-performance liquid chromatography system.



- Column: Accurore® C18 column (2.1 × 50 mm, 2.6 μm).[1]
- Mobile Phase A: Water with 0.1% formic acid.[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
- Flow Rate: 0.5 mL/min.[1]
- Gradient Elution:
 - o 0-0.5 min: 20% B
 - 0.5-2.5 min: 20-95% B
 - o 2.5-4.0 min: 95% B
 - 4.0-4.1 min: 95-20% B
 - 4.1-6.0 min: 20% B
- Column Temperature: 40°C.
- Autosampler Temperature: 10°C.
- Total Run Time: 6 minutes.[1]
- 3. Tandem Mass Spectrometry
- Mass Spectrometer: TSQ Quantis® triple quadrupole mass spectrometer (ThermoFisher Scientific) or equivalent.[1]
- Ionization Source: Electrospray ionization (ESI) in positive mode.[1]
- Multiple Reaction Monitoring (MRM) Transitions:
 - **Avacopan**:m/z 564.2 → 209.1
 - [2H4]-**Avacopan** (IS):m/z 568.2 → 213.1







• Ion Source Parameters:

• Spray Voltage: 3500 V

Sheath Gas: 50 Arb

o Aux Gas: 10 Arb

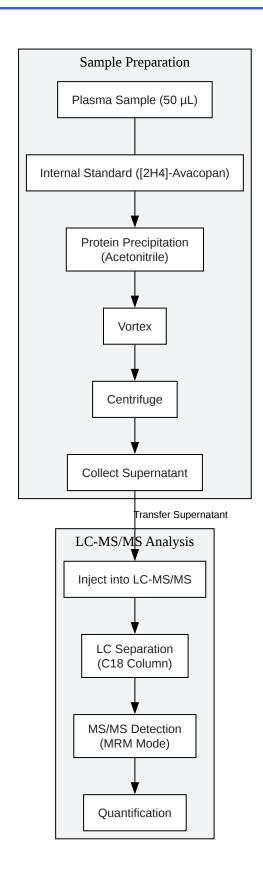
o Sweep Gas: 1 Arb

• Ion Transfer Tube Temperature: 325°C

• Vaporizer Temperature: 350°C

Experimental Workflow





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Caption: LC-MS/MS workflow for **avacopan** quantification.



Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis of **avacopan** in bulk and pharmaceutical dosage forms and can be adapted for plasma analysis with appropriate validation.[5][6]

Quantitative Data Summary

Parameter	Result
Linearity Range	10-50 μg/mL
Limit of Detection (LOD)	0.05 μg/mL
Limit of Quantification (LOQ)	0.15 μg/mL
Retention Time	~2.29 min
%RSD	0.66

Experimental Protocol

- 1. Sample Preparation
- For plasma samples, a liquid-liquid extraction or solid-phase extraction method would need to be developed and validated to remove plasma components and concentrate the analyte.
- 2. High-Performance Liquid Chromatography
- HPLC System: A validated HPLC system with a UV detector.
- Column: Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 μm).[5]
- Mobile Phase: Acetonitrile: Water (70:30 v/v).[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 257 nm.[5][6]
- Injection Volume: 10 μL.[6]

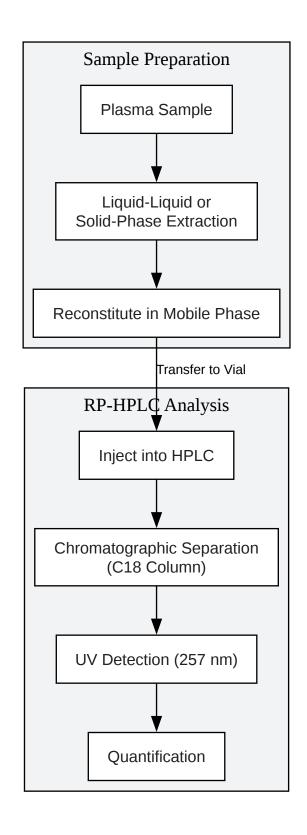


• Column Temperature: Ambient.[6]

• Run Time: Approximately 6 minutes.[6]

Experimental Workflow





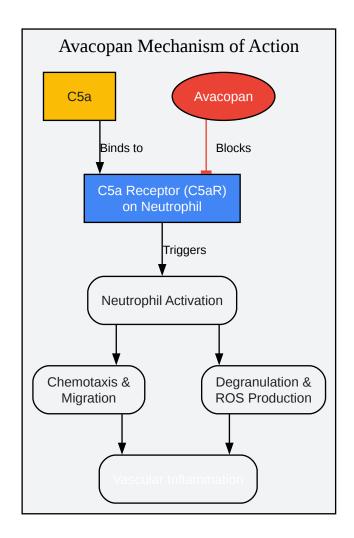
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Caption: RP-HPLC workflow for avacopan quantification.



Avacopan Signaling Pathway

Avacopan is a C5a receptor (C5aR) antagonist.[4][7][8] In ANCA-associated vasculitis, the binding of C5a to its receptor on neutrophils triggers a pro-inflammatory cascade, leading to neutrophil activation, migration, and degranulation, which contributes to blood vessel inflammation.[8] **Avacopan** blocks this interaction, thereby reducing the inflammatory response.[4][7]



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Caption: **Avacopan**'s antagonism of the C5a receptor.



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